6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a heterocyclic compound featuring a purinoimidazole dione core. Key structural attributes include:
- Position 6: A 4-butylphenyl substituent, introducing a bulky aromatic group with a para-oriented butyl chain.
- Position 4: A methyl group, enhancing steric bulk.
- 7,8-Dihydro modification: Saturation of the 7,8-positions, which may influence ring planarity and solubility.
Properties
CAS No. |
893958-65-1 |
|---|---|
Molecular Formula |
C21H25N5O2 |
Molecular Weight |
379.464 |
IUPAC Name |
6-(4-butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H25N5O2/c1-4-6-7-15-8-10-16(11-9-15)24-13-14-25-17-18(22-20(24)25)23(3)21(28)26(12-5-2)19(17)27/h5,8-11H,2,4,6-7,12-14H2,1,3H3 |
InChI Key |
HVXIZFADVOSPOQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H25N5O
- Molecular Weight : 379.464 g/mol
Biological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Imidazole derivatives have been studied extensively for their antimicrobial properties. The compound in focus has shown significant activity against various pathogens.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 22 |
| Bacillus subtilis | 25 |
Studies indicate that compounds similar to this compound exhibit potent antibacterial effects comparable to standard antibiotics like ciprofloxacin and streptomycin .
2. Anticancer Activity
Research has demonstrated that imidazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. The compound's structure suggests potential interactions with cancer cell signaling pathways.
Case Study : A study on imidazole derivatives indicated that certain structural modifications enhance their cytotoxicity against breast cancer cell lines. The compound's ability to inhibit key enzymes involved in tumor growth is under investigation .
3. Anti-inflammatory Effects
Imidazole-containing compounds are recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Mechanism of Action : The anti-inflammatory action is hypothesized to occur via modulation of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of inflammatory mediators .
Research Findings
Recent studies have focused on the synthesis and evaluation of various imidazole derivatives, revealing a correlation between structural features and biological activity. The following table summarizes key findings from recent research:
| Study | Activity Evaluated | Findings |
|---|---|---|
| Jain et al. | Antibacterial | Compound showed significant inhibition against S. aureus and E. coli. |
| Brahmbhatt et al. | Anticancer | Enhanced cytotoxicity in breast cancer models. |
| Ahsan et al. | Anti-inflammatory | Inhibition of COX enzymes observed in vitro. |
Comparison with Similar Compounds
Table 1: Substituent Profiles and Hypothetical Effects
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility
Functional Group Contributions
Shape and Binding Similarity
- ZINC170624334 () demonstrated a shape similarity score of 0.716 to talazoparib (a PARP inhibitor), suggesting structural mimicry. The target compound’s bulkier 4-butylphenyl group may hinder similar binding modes unless accommodated by larger enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
